(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone
Description
Properties
CAS No. |
251907-19-4 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H12N2O3/c19-12-5-1-10(2-6-12)14-9-17-16(18-14)15(21)11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18) |
InChI Key |
CVMMSMXAYMWLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine with Benzoic Acids or Benzoyl Chlorides
A well-documented method involves refluxing o-phenylenediamine with substituted benzoic acids or benzoyl chlorides under acidic conditions to form substituted benzimidazoles, which can be further modified to imidazole derivatives.
Procedure example : Reflux o-phenylenediamine (0.055 mol) with 4-hydroxybenzoic acid (0.05 mol) in 4N HCl for 2 hours. The reaction mixture is cooled and poured into crushed ice to precipitate the product, which is filtered and purified by recrystallization.
Benzoylation step : The benzimidazole intermediate is reacted with 4-hydroxybenzoyl chloride in acetone and NaOH solution under reflux for 2 hours to yield the benzoylated imidazole derivative.
Yield and purity : Yields around 85-92% are typical, with melting points and spectral data confirming structure (e.g., IR, 1H-NMR, 13C-NMR).
One-Pot Synthesis via DMSO-HBr Oxidation Cascade
A cascade process starting from aryl methyl ketones involves oxidation and cyclization steps to form 4-aryl-2-aroyl-1H-imidazoles, including hydroxy-substituted phenyl derivatives.
Reaction conditions : Aryl methyl ketones are treated with DMSO and HBr under controlled temperature to induce oxidation and cyclization, generating imidazole rings with aryl and aroyl substituents.
Advantages : This method uses simple starting materials, mild conditions, and provides good yields suitable for medicinal chemistry applications.
One-Pot One-Step Reaction Using Aryl Glyoxals and Ammonium Acetate
This method synthesizes substituted imidazoles by reacting arylglyoxals with ammonium acetate in ethanol.
Example : Aryl glyoxal derivatives react with ammonium acetate to form 4-aryl-2-benzoyl-imidazoles in a single step, with yields around 20% per product but allowing parallel synthesis of multiple analogs.
Significance : This approach is useful for rapid generation of compound libraries for biological screening.
Multistep Synthesis via Imidazolium Salt Intermediates
Imidazole derivatives can be synthesized by first preparing imidazolium salts through condensation of aldehydes, ammonium acetate, and anilines, followed by further functionalization.
Example : 4,5-diphenyl-1H-imidazole is synthesized by refluxing paraformaldehyde and ammonium acetate in acetic acid, followed by isolation and purification.
Subsequent modification : The imidazole is then functionalized via N-alkylation and complexation to achieve desired substitution patterns.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic characterization : IR spectra show characteristic carbonyl (C=O) stretching around 1700-1730 cm⁻¹; 1H-NMR confirms aromatic and imidazole protons; 13C-NMR reveals carbonyl and aromatic carbons.
Yields : The cyclization and benzoylation routes generally provide high yields (85-92%), while one-pot methods yield moderate amounts but offer synthetic efficiency.
Scalability : Patent literature describes scalable methods for imidazole derivatives synthesis, emphasizing regioselectivity and amenability to large-scale production.
Biological relevance : These compounds have been studied for activities such as histamine receptor modulation and tubulin polymerization inhibition, highlighting the importance of synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated phenolic ethers.
Scientific Research Applications
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
Comparison :
Biological Activity
(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone, also known as Botryllazine C or NSC405267, is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol, this compound features both phenolic and imidazole functional groups, which contribute to its diverse biological effects.
| Property | Value |
|---|---|
| CAS Number | 251907-19-4 |
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone |
| LogP | 2.7189 |
| PSA (Polar Surface Area) | 86.21 |
The biological activity of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is primarily attributed to its ability to interact with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity, while the imidazole ring can interact with metal ions, influencing various biochemical pathways. This dual functionality allows the compound to modulate cellular processes effectively.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties . A study demonstrated that derivatives of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone showed promising antioxidant activity without cytotoxic effects in MTT assays, particularly on B16F10 cells .
Anti-Melanogenic Effects
The compound has been evaluated for its potential as an anti-melanogenic agent , inhibiting the enzyme tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. The most effective derivatives showed IC50 values significantly lower than the reference compound kojic acid, indicating their potential for therapeutic applications in skin disorders related to pigmentation .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor . In vitro studies have shown that it can inhibit the diphenolase activity of TYR, which is essential for melanin production. The structure-activity relationship studies revealed that specific substitutions on the phenolic moiety enhanced inhibitory potency .
Study on Tyrosinase Inhibition
A comprehensive study focused on the synthesis and evaluation of various derivatives of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone against TYR from Agaricus bisporus. The results indicated that several compounds exhibited IC50 values <5 μM, showcasing their potential as effective inhibitors compared to traditional agents like kojic acid .
Cellular Viability and Toxicity
Cell viability assays conducted on selected active inhibitors confirmed that they exhibited no cytotoxic effects at concentrations up to 10 μM. Notably, one derivative maintained good cell viability even at 25 μM, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
